KC7F2 is a novel small molecule identified through screening a chemical compound library for inhibitors of the Hypoxia-inducible factor 1-alpha (HIF-1α) pathway. [] It functions as a potent HIF-1 pathway inhibitor, primarily by suppressing the translation of HIF-1α. [] This molecule has garnered significant attention in scientific research for its potential therapeutic applications in various diseases, including cancer, fibrosis, and retinal neovascularization. [, , ]
KC7F2 was discovered through a screening of a natural product-like chemical compound library, specifically targeting inhibitors of HIF-1α. The initial identification was reported in a study published in Clinical Cancer Research in 2009, where it was characterized as a small molecule with a central structure derived from cystamine . KC7F2 is classified as an experimental drug under the CAS number 927822-86-4 and is categorized primarily as an HIF-1α inhibitor.
The synthesis of KC7F2 involves several steps that leverage known chemical reactions to construct its unique molecular framework. While specific synthetic pathways are not extensively detailed in the literature, it is noted that the compound's synthesis utilizes cystamine as a core component.
KC7F2 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula for KC7F2 is with a molecular weight of 570.38 g/mol .
KC7F2 engages in various chemical reactions primarily related to its mechanism of action as an HIF-1α inhibitor. It has been shown to significantly reduce HIF-1α protein levels without affecting its mRNA transcription, indicating that it operates at the translational level .
The mechanism by which KC7F2 exerts its effects involves the down-regulation of HIF-1α protein synthesis. This process occurs through several interconnected pathways:
KC7F2 exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 570.38 g/mol |
Chemical Formula | |
Solubility | Soluble in DMSO (max 100 mM) |
Storage Conditions | Store at -20°C |
Purity | ≥98% (HPLC) |
These properties indicate that KC7F2 is stable under appropriate storage conditions and can be effectively used in laboratory settings for research purposes.
KC7F2 holds significant promise for various scientific applications, particularly in cancer research:
Hypoxia-Inducible Factor 1α (HIF-1α) is an oxygen-sensitive subunit of the heterodimeric transcription factor HIF-1, which orchestrates cellular responses to hypoxia. Under normoxia, HIF-1α undergoes rapid degradation mediated by prolyl hydroxylases (PHDs) and the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex, targeting it for proteasomal degradation [3] [5]. During hypoxia (<5% O₂), hydroxylation is inhibited, enabling HIF-1α stabilization, nuclear translocation, and dimerization with constitutively expressed HIF-1β. This complex binds to hypoxia-response elements (HREs), activating transcription of over 100 genes involved in angiogenesis, metabolism, and cell survival [5] [7]. Key targets include VEGF (vascular endothelial growth factor), GLUT1 (glucose transporter 1), and CA9 (carbonic anhydrase IX), collectively promoting oxygen-independent ATP generation and tissue adaptation [4] [8].
HIF-1α is a master regulator of tumor progression, driving angiogenesis and metastasis in solid tumors. In hypoxic tumor microenvironments, HIF-1α activates VEGF, platelet-derived growth factor (PDGF), and matrix metalloproteinases (MMPs), facilitating endothelial cell migration, vascular permeability, and extracellular matrix remodeling [4] [8]. This "angiogenic switch" supports tumor growth beyond diffusion-limited oxygen supply. Additionally, HIF-1α reprograms metabolism via upregulation of glycolytic enzymes (e.g., enolase 1) and lactate dehydrogenase A (LDHA), enabling the Warburg effect even in oxygen-replete conditions [4] [6]. Clinically, HIF-1α overexpression correlates with poor prognosis in cancers like glioblastoma, breast cancer, and renal carcinoma [4] [8].
Table 1: HIF-1α Target Genes in Tumor Progression
Functional Category | Target Genes | Biological Role in Cancer |
---|---|---|
Angiogenesis | VEGF, PDGF, ANG2 | Stimulates endothelial proliferation & migration |
Metabolism | GLUT1, LDHA, ENO1 | Enhances glycolysis; suppresses oxidative phosphorylation |
Invasion/Metastasis | MMP2, MMP9 | Degrades extracellular matrix for cell invasion |
pH Regulation | CA9 | Maintains intracellular pH via CO₂ hydration |
In ocular diseases like retinopathy of prematurity (ROP) and proliferative diabetic retinopathy (PDR), retinal ischemia triggers HIF-1α accumulation, leading to pathological neovascularization (RNV). HIF-1α upregulates VEGF and endothelin-1 in Müller cells and retinal endothelial cells, promoting aberrant vessel growth that breaches the vitreous [2] [9]. These vessels are fragile, causing hemorrhage, fibrosis, and retinal detachment. Notably, HIF-1α and HIF-2α exhibit staggered activation in murine models: HIF-1α drives acute hypoxia responses, while HIF-2α sustains chronic angiogenesis [9]. In ROP, HIF inhibition reduces both neovascular tufts and inflammatory cell infiltration, underscoring its dual role in vascular and immune pathology [2] [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1